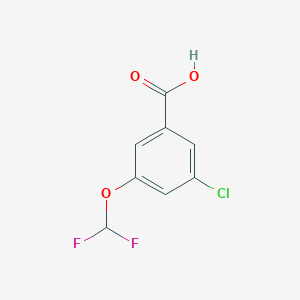
3-Chloro-5-(difluoromethoxy)benzoic acid
概要
説明
3-Chloro-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a difluoromethoxy group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethoxy)benzoic acid typically involves the following steps:
Aromatic Nucleophilic Substitution: A precursor molecule with a chlorine atom at the 3-position on the benzene ring reacts with a difluoromethoxy nucleophile.
Esterification and Hydrolysis: Another method involves reacting a precursor molecule with a chlorine atom at the 5-position with difluoromethanol (CF2HOH), followed by hydrolysis to obtain the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Chloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as difluoromethoxy anions.
Esterification: Reagents include alcohols and an acid catalyst, such as sulfuric acid.
Major Products
Substitution Reactions: The major products are substituted benzoic acids with various nucleophiles replacing the chlorine atom.
Esterification: The major products are esters of this compound.
科学的研究の応用
3-Chloro-5-(difluoromethoxy)benzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3-Chloro-4-(difluoromethoxy)benzoic acid: Similar structure but with the difluoromethoxy group at the 4-position.
Uniqueness
3-Chloro-5-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring.
特性
IUPAC Name |
3-chloro-5-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQULMFOHBBORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














